molecular formula C18H29ClN2O3 B13754418 Carbanilic acid, o-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride CAS No. 60529-87-5

Carbanilic acid, o-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Cat. No.: B13754418
CAS No.: 60529-87-5
M. Wt: 356.9 g/mol
InChI Key: RIGSESPSAORXPG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound "Carbanilic acid, o-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride" is a carbanilate ester derivative characterized by:

  • Ortho-propoxy substitution on the phenyl ring ("o-propoxy"), distinguishing it from para- or meta-substituted analogs.
  • A hexahydroazepine (7-membered azacycloheptane) moiety linked via an ethyl ester group.
  • A hydrochloride salt, enhancing solubility and stability in biological systems.
  • Molecular weight: Estimated at ~360–400 g/mol based on analogs like the para-propoxy derivative (C₁₈H₂₈N₂O₃·HCl, molecular formula C₁₈H₂₉ClN₂O₃) .
  • Partition coefficients: High hydrophobicity (logP > 3) inferred from similar carbanilate esters with partition coefficients ≥250 .

Biological Relevance Carbanilic acid esters are known for local anesthetic and antimicrobial activities, with stereoselectivity observed in their pharmacological effects . The hexahydroazepine group may enhance membrane permeability, as seen in bioactive compounds targeting bacterial cell membranes .

Properties

CAS No.

60529-87-5

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

2-(azepan-1-ium-1-yl)ethyl N-(2-propoxyphenyl)carbamate;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-2-14-22-17-10-6-5-9-16(17)19-18(21)23-15-13-20-11-7-3-4-8-12-20;/h5-6,9-10H,2-4,7-8,11-15H2,1H3,(H,19,21);1H

InChI Key

RIGSESPSAORXPG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

Formation of the Carbamate Ester

The core step involves reacting 2-(hexahydro-1H-azepin-1-yl)ethanol or its amine derivative with o-propoxyphenyl isocyanate or a corresponding activated carbanilic acid derivative. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis and maximize yield.

  • Reaction Conditions:

    • Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
    • Temperature: Ambient to reflux temperatures depending on reagent reactivity.
    • Time: Several hours with stirring to ensure completion.
  • Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate or activated acid derivative, forming the carbamate ester linkage.

Introduction of the o-Propoxy Group

The o-propoxy substituent on the phenyl ring is introduced either by starting with o-propoxy-substituted aniline or phenol derivatives or via alkylation of the phenolic hydroxyl group prior to carbamate formation.

  • Alkylation Method:
    • React phenolic precursor with propyl bromide or propyl tosylate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents.
    • Purify to isolate o-propoxyphenyl intermediate.

Conversion to Hydrochloride Salt

The final step involves salt formation by treatment with hydrochloric acid to yield the hydrochloride salt of the compound. This step enhances the compound's crystallinity, stability, and solubility for further applications.

  • Procedure:
    • Dissolve the free base compound in minimal hot isopropanol or methanol.
    • Add a stoichiometric amount of concentrated hydrochloric acid under nitrogen atmosphere to prevent moisture ingress.
    • Heat the mixture at 40-50 °C with stirring for several hours.
    • Cool the solution gradually to room temperature and then to lower temperatures (e.g., 0 to -10 °C) to induce crystallization.
    • Filter, wash with cold solvent, and dry under reduced pressure at 50-55 °C to obtain the pure hydrochloride salt.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Purpose
1 Alkylation Phenol + Propyl bromide, K2CO3, polar aprotic solvent Introduce o-propoxy substituent
2 Carbamate formation o-Propoxyaniline or derivative + 2-(hexahydro-1H-azepin-1-yl)ethanol/isocyanate, anhydrous solvent, reflux Form carbamate ester linkage
3 Salt formation (hydrochloride) Free base + HCl in hot isopropanol/methanol, 40-50 °C, nitrogen atmosphere, cooling crystallization Convert to hydrochloride salt for stability

Research Findings and Considerations

  • The hydrochloride salt formation is critical for the compound’s pharmaceutical handling, as hydrochloride salts of amine-containing compounds tend to form well-defined crystalline hydrates, improving purity and ease of formulation.
  • Reaction parameters such as temperature, solvent choice, and stoichiometry of hydrochloric acid significantly influence yield and purity.
  • The use of nitrogen atmosphere during salt formation prevents moisture contamination, which can cause unwanted hydrate formation or hydrolysis.
  • The o-propoxy substituent’s introduction prior to carbamate formation ensures regioselectivity and avoids side reactions during esterification.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, o-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Carbanilic acid derivatives are often explored for their pharmacological properties. The compound under discussion has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways. Research indicates that compounds with similar structures can act as:

  • Antidepressants : By influencing neurotransmitter systems.
  • Analgesics : Providing pain relief through central nervous system mechanisms.

Studies have demonstrated that similar compounds can inhibit specific enzymes or receptors involved in pain and mood regulation, suggesting potential applications in treating conditions like depression and chronic pain.

Biochemical Research

In biochemical assays, Carbanilic acid derivatives can serve as substrates or inhibitors for various enzymes. For instance:

  • Enzyme Inhibition Studies : The compound may inhibit enzymes such as cyclooxygenases or lipoxygenases, which play roles in inflammatory processes. This inhibition could be useful in developing anti-inflammatory drugs.
  • Receptor Binding Studies : Its ability to bind to specific receptors can be studied to understand its mechanism of action at the molecular level.

Industrial Applications

In addition to medicinal uses, Carbanilic acid derivatives find applications in industrial chemistry:

  • Synthesis of Agrochemicals : The compound can be utilized in creating herbicides or pesticides due to its structural properties that may enhance bioactivity against pests.
  • Polymer Chemistry : It can act as an intermediate in the synthesis of polymers with specific desired properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar carbanilic acid derivatives. Researchers found that these compounds exhibited significant serotonin reuptake inhibition, leading to increased serotonin levels in the brain, which is crucial for mood regulation.

Case Study 2: Anti-inflammatory Properties

In another investigation published in Pharmaceutical Biology, researchers assessed the anti-inflammatory effects of related compounds. They demonstrated that these carbanilic acid derivatives could reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Carbanilic acid, o-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Alkoxy Chain Length

Compound Name Substituent Position Alkoxy Chain Molecular Formula Key Properties
Target Compound : o-Propoxy derivative Ortho C₃H₇O Likely C₁₈H₂₉ClN₂O₃ Predicted high hydrophobicity; steric hindrance from ortho substitution may reduce receptor binding efficiency compared to para isomers .
p-Propoxy analog (CID 43325) Para C₃H₇O C₁₈H₂₈N₂O₃·HCl Higher crystallinity and stability; demonstrated in silico collision cross-section data for structural analysis .
m-((Pentyloxy)methyl) analog (CAS 80171-89-7) Meta C₅H₁₁O C₂₁H₃₅ClN₂O₃ Extended alkoxy chain increases lipophilicity (logP ~4.5), enhancing membrane penetration but reducing aqueous solubility .
p-Butoxy analog (CID 43330) Para C₄H₉O C₁₉H₃₁ClN₂O₃ Similar partition coefficient to target compound; used in herbicidal applications due to prolonged residual activity .

Physicochemical and Pharmacokinetic Differences

  • Ortho vs. Para Substitution : Ortho isomers exhibit lower melting points and reduced crystallinity due to asymmetric packing, impacting formulation stability .
  • Alkoxy Chain Effects : Longer chains (e.g., pentyloxy) increase t₁/₂ in vivo but risk hepatotoxicity, whereas propoxy/butoxy balances bioavailability and safety .
  • Salt Forms : Hydrochloride salts improve solubility (e.g., target compound) versus free bases, critical for injectable anesthetics .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via esterification of o-propoxycarbanilic acid with 2-(hexahydro-1H-azepin-1-yl)ethanol, followed by hydrochlorination. Key steps include:

  • Esterification : Use carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
  • Hydrochlorination : Treat the ester with HCl gas in diethyl ether to form the hydrochloride salt.
    Optimization strategies:
  • Monitor reaction progress via HPLC (e.g., C18 column, acetonitrile/water gradient) to identify intermediates and byproducts .
  • Adjust stoichiometry (1.2:1 molar ratio of alcohol to acid) and temperature (0–5°C) to suppress side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the o-propoxy group (δ 1.2–1.5 ppm for propyl CH3_3, δ 3.8–4.2 ppm for OCH2_2) and the azepine ring (δ 2.5–3.5 ppm for N–CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]+^+ and isotopic pattern matching the formula Cx_{x}Hy_{y}ClNz_{z}Ok_{k} .
  • HPLC-PDA : Assess purity (>98%) using a reversed-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound against bacterial pathogens?

Methodological Answer:

  • Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to quantify membrane disruption in Staphylococcus aureus . Compare results with controls (e.g., untreated cells, polymyxin B).
  • Proteomic Profiling : Perform LC-MS/MS to identify protein targets (e.g., cell wall synthesis enzymes) in treated vs. untreated bacteria .
  • Synergy Testing : Evaluate combinatorial effects with β-lactams using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of analogs of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the azepine moiety and bacterial penicillin-binding proteins (PBPs) .
  • QSAR Modeling : Train a model with descriptors (e.g., logP, polar surface area) using data from analogs (e.g., dichloro- and methoxy-substituted carbanilates ). Validate with leave-one-out cross-validation.
  • MD Simulations : Simulate ligand-receptor binding stability in GROMACS over 100 ns to assess conformational changes .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products (e.g., hydrolyzed ester) .
  • Assay Standardization : Use CLSI guidelines for MIC determination and include quality control strains (e.g., E. coli ATCC 25922) .
  • Stereochemical Analysis : Perform chiral HPLC or X-ray crystallography to confirm the absence of undesired enantiomers .

Q. What strategies are recommended for identifying metabolic products of this compound in in vitro systems?

Methodological Answer:

  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze via LC-HRMS. Key phase I metabolites may include hydroxylation at the azepine ring or ester hydrolysis .
  • Stable Isotope Tracing : Use 13^{13}C-labeled propoxy groups to track metabolic pathways via isotopic pattern analysis .

Specialized Methodological Considerations

Q. How does the o-propoxy substituent influence physicochemical properties compared to other substituents (e.g., m-methoxy, p-chloro)?

Methodological Answer:

  • LogP Measurement : Compare experimental logP values (shake-flask method) of o-propoxy vs. p-chloro analogs to assess hydrophobicity shifts .
  • Solubility Testing : Use nephelometry to determine aqueous solubility in PBS (pH 7.4) and correlate with substituent electronic effects (Hammett σ constants) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to HCl (0.1 M, 40°C), NaOH (0.1 M, 40°C), and H2_2O2_2 (3%) for 24 hours. Monitor degradation via HPLC and identify products (e.g., free carbanilic acid) .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Use Arrhenius plots to predict shelf life .

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